B1579663 Boc-3,5-Dimethy-L-Phenylalanine

Boc-3,5-Dimethy-L-Phenylalanine

Cat. No.: B1579663
M. Wt: 293.36
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-3,5-Dimethyl-L-Phenylalanine (CAS: 849440-33-1) is a tert-butyloxycarbonyl (Boc)-protected amino acid derivative with a molecular formula of C₁₆H₂₃NO₄ and a molecular weight of 293.36 g/mol . The compound features two methyl substituents at the 3- and 5-positions of the phenyl ring, enhancing steric bulk and hydrophobicity compared to unmodified phenylalanine. It is widely utilized in peptide synthesis, particularly for introducing conformational constraints or modulating peptide solubility and stability. Commercial production adheres to international standards, with rigorous quality control and collaborations between manufacturers and academic institutions ensuring reliability .

Properties

Molecular Weight

293.36

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares Boc-3,5-Dimethyl-L-Phenylalanine with other Boc-protected amino acid derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties Storage Conditions
Boc-3,5-Dimethyl-L-Phenylalanine C₁₆H₂₃NO₄ 293.36 3,5-dimethylphenyl High hydrophobicity, steric hindrance Room temperature*
Boc-L-Phenylalanine C₁₄H₁₉NO₄ 265.31 Unmodified phenyl Moderate hydrophobicity -20°C (frozen)
Boc-3,5-Difluoro-L-Phenylalanine C₁₄H₁₇F₂NO₄ 301.29 3,5-difluorophenyl Enhanced electronic effects, lower steric Room temperature
Boc-Cys-OH (Cryst.) C₈H₁₅NO₄S 221.27 Thiol (-SH) group Oxidation-sensitive, polar -20°C (frozen)
Boc-3,4-Dehydro-Pro-OH C₁₀H₁₅NO₄ 213.23 3,4-dehydroproline ring Conformational rigidity Room temperature

Note: Storage conditions inferred from commercial handling practices .

Key Observations:
  • Hydrophobicity : The 3,5-dimethyl substituents in Boc-3,5-Dimethyl-L-Phenylalanine significantly increase hydrophobicity compared to Boc-L-Phenylalanine, making it advantageous for stabilizing hydrophobic interactions in peptides .
  • Reactivity : Boc-Cys-OH requires careful handling due to its oxidation-prone thiol group, unlike the stable methyl-substituted derivative .
Deprotection and Stability
  • The Boc group in Boc-3,5-Dimethyl-L-Phenylalanine is removed under standard acidic conditions (e.g., trifluoroacetic acid), similar to other Boc-protected amino acids. However, the methyl substituents may slightly alter deprotection kinetics due to increased electron-donating effects .
  • Comparatively, Boc-Cys-OH requires inert atmospheres during synthesis to prevent disulfide formation, highlighting its lower stability .

Commercial and Industrial Considerations

  • Pricing and Availability : Boc-3,5-Dimethyl-L-Phenylalanine is competitively priced due to direct factory sales and streamlined production processes . In contrast, Boc-Cys-OH costs approximately ¥34,000/5g (2022 data), reflecting the complexity of thiol-group handling .
  • Storage and Handling : Unlike temperature-sensitive compounds like Boc-Cys-OH, Boc-3,5-Dimethyl-L-Phenylalanine can be stored at room temperature, reducing logistical costs .

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